N-Boc-3-cyclopropylpiperidine-4-carboxylic Acid Ethyl Ester
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Overview
Description
N-Boc-3-cyclopropylpiperidine-4-carboxylic Acid Ethyl Ester is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, a cyclopropyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-cyclopropylpiperidine-4-carboxylic Acid Ethyl Ester typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylcarbene precursors.
Protection with Boc Group: The tert-butyloxycarbonyl (Boc) group is introduced to protect the amine functionality. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified to form the ethyl ester. This can be done using reagents like ethanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-cyclopropylpiperidine-4-carboxylic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Boc-3-cyclopropylpiperidine-4-carboxylic Acid Ethyl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Boc-3-cyclopropylpiperidine-4-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The cyclopropyl group may contribute to the compound’s stability and reactivity, while the ethyl ester can undergo hydrolysis to release the corresponding carboxylic acid.
Comparison with Similar Compounds
N-Boc-3-cyclopropylpiperidine-4-carboxylic Acid Ethyl Ester can be compared with other piperidine derivatives, such as:
N-Boc-piperidine-4-carboxylic Acid Ethyl Ester: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
N-Boc-3-methylpiperidine-4-carboxylic Acid Ethyl Ester: Contains a methyl group instead of a cyclopropyl group, leading to different steric and electronic properties.
N-Boc-3-phenylpiperidine-4-carboxylic Acid Ethyl Ester: Features a phenyl group, which can influence its aromaticity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-cyclopropylpiperidine-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-5-20-13(18)16(12-7-8-12)9-6-10-17(11-16)14(19)21-15(2,3)4/h12H,5-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHJMQCWFBBFML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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